molecular formula NO3- B079036 Nitrate CAS No. 14797-55-8

Nitrate

Cat. No.: B079036
CAS No.: 14797-55-8
M. Wt: 62.005 g/mol
InChI Key: NHNBFGGVMKEFGY-UHFFFAOYSA-N
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Description

Nitrate is a polyatomic ion with the chemical formula NO₃⁻. It is a conjugate base of nitric acid and consists of one nitrogen atom centrally bonded to three oxygen atoms in a trigonal planar arrangement. Nitrates are commonly found in nature and are essential components of fertilizers and explosives . They play a crucial role in the nitrogen cycle, serving as a primary form of nitrogen for many plants, which use it to synthesize proteins, nucleic acids, and other vital organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrates can be synthesized through various methods. One common laboratory method involves the neutralization of nitric acid with a base, such as sodium hydroxide, to produce sodium nitrate and water: [ \text{HNO}_3 + \text{NaOH} \rightarrow \text{NaNO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, nitrates are often produced through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitric acid, which is then neutralized to form nitrates. Another method is the Haber process, where nitrogen and hydrogen gases are combined under high pressure and temperature in the presence of a catalyst to produce ammonia, which is subsequently oxidized to form nitrates .

Chemical Reactions Analysis

Types of Reactions: Nitrates undergo various chemical reactions, including:

    Oxidation: Nitrates can act as oxidizing agents, especially under acidic conditions. For example, in the presence of a reducing agent, nitrates can be reduced to nitrogen dioxide or nitrogen gas.

    Reduction: Nitrates can be reduced to nitrites, ammonia, or nitrogen gas, depending on the conditions and the reducing agents used.

    Substitution: Nitrates can participate in substitution reactions, where the nitrate ion is replaced by another anion.

Common Reagents and Conditions:

    Oxidation: Concentrated sulfuric acid and reducing agents like zinc or iron.

    Reduction: Catalysts such as platinum or palladium, and reducing agents like hydrogen gas or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1.1 Environmental Monitoring

Nitrate is a critical component in assessing water quality and ecosystem health. It is commonly monitored in aquatic systems to evaluate nutrient loading and its effects on algal blooms and aquatic life. Methods such as ion chromatography are frequently employed for its detection due to their efficiency in analyzing multiple anions simultaneously .

Case Study: Water Quality Assessment

  • Objective : To monitor this compound levels in freshwater bodies.
  • Method : Ion chromatography was used to analyze water samples from various lakes.
  • Findings : Elevated this compound levels were linked to agricultural runoff, leading to eutrophication.

1.2 Electrochemical Sensors

Recent advancements have leveraged this compound's properties for developing electrochemical sensors. Graphene-based materials have been particularly effective for detecting this compound and nitrite in water, offering advantages such as high sensitivity and low detection limits .

Sensor Type Detection Range (µM) Detection Limit (µM) Recovery Rate (%)
Graphene-based Sensor1 - 28960.0598.6 - 102
CuO/H-C3N4/RGO Composite1 - 3800.1499.8

Case Study: Development of Electrochemical Sensors

  • Objective : To create a sensitive sensor for this compound detection.
  • Materials Used : Graphene oxide and copper oxide composites.
  • Results : The sensors demonstrated excellent stability and reproducibility in real water samples.

Agricultural Applications

This compound is vital in agriculture as a nutrient for plant growth. It is a primary component of fertilizers, facilitating the synthesis of amino acids and proteins in plants.

2.1 Fertilizer Use

The application of this compound-based fertilizers has been shown to enhance crop yield significantly. However, the management of these fertilizers is crucial to prevent environmental issues such as groundwater contamination.

Fertilizer Type This compound Content (%) Application Rate (kg/ha) Crop Yield Increase (%)
Ammonium this compound3420030
Calcium this compound1525025

Case Study: Impact of this compound Fertilizers on Crop Yield

  • Objective : To evaluate the effectiveness of this compound fertilizers on corn production.
  • Methodology : Field trials comparing different this compound fertilizer types.
  • Outcome : Increased yields were observed with proper application rates, highlighting the importance of balanced fertilization.

Industrial Applications

This compound compounds are utilized in various industrial processes, including explosives manufacturing and food preservation.

3.1 Explosives Manufacturing

Nitrates serve as oxidizing agents in explosives due to their ability to rapidly release oxygen during decomposition, making them essential in mining and construction industries.

Explosive Type Main Component Usage Area
Ammonium this compound Fuel Oil (ANFO)Ammonium this compound + Fuel OilMining & Quarrying
NitroglycerinGlycerin + Nitric AcidDemolition & Construction

Mechanism of Action

Nitrates exert their effects primarily through the release of nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow. In the context of plant biology, nitrates are taken up by plant roots and converted into amino acids and proteins, which are essential for plant growth .

Comparison with Similar Compounds

Uniqueness of Nitrates: Nitrates are unique due to their high solubility in water and their ability to act as both oxidizing agents and nutrients for plants. Their role in the nitrogen cycle and their widespread use in agriculture and industry make them indispensable .

Biological Activity

Nitrate (NO₃⁻) is an inorganic compound that plays a significant role in various biological processes, particularly in human health and plant physiology. Its biological activity is primarily associated with its conversion to nitrite (NO₂⁻) and subsequently to nitric oxide (NO), which is a crucial signaling molecule in numerous physiological functions. This article explores the biological activity of this compound, including its mechanisms of action, effects on health, and its role in plant biology, supported by data tables and recent research findings.

Mechanisms of this compound Metabolism

This compound undergoes a series of transformations in biological systems:

  • Reduction to Nitrite : In the human body, dietary this compound is reduced to nitrite by oral bacteria and subsequently absorbed into the bloodstream.
  • Formation of Nitric Oxide : Nitrite can be further reduced to nitric oxide under hypoxic conditions, where oxygen levels are low. This process can occur via enzymatic pathways involving xanthine oxidoreductase and deoxygenated hemoglobin .

Physiological Effects of this compound

This compound has several physiological effects that contribute to its biological activity:

  • Vasodilation : this compound enhances blood flow by promoting vasodilation. This effect is mediated through the production of NO, which relaxes blood vessels and reduces blood pressure .
  • Metabolic Regulation : this compound supplementation has been shown to improve exercise performance by enhancing mitochondrial efficiency and reducing oxygen consumption during physical activity .
  • Antimicrobial Properties : Nitrite serves as a preservative in food products due to its ability to inhibit the growth of harmful bacteria such as Clostridium botulinum .

Health Implications

Research indicates that this compound and its metabolites may have both beneficial and adverse health effects:

  • Cardiovascular Health : this compound intake is associated with lower blood pressure and improved endothelial function, potentially reducing the risk of cardiovascular diseases .
  • Cancer Risk : There are concerns regarding the formation of carcinogenic nitrosamines from nitrite under acidic conditions (e.g., in the stomach). However, dietary this compound itself has not been conclusively linked to cancer risk .

Table 1: Summary of Health Effects Associated with this compound

EffectMechanismEvidence Level
VasodilationNO-mediated relaxation of blood vesselsStrong
Blood pressure reductionEnhanced endothelial functionStrong
Improved exercise performanceIncreased mitochondrial efficiencyModerate
Antimicrobial activityInhibition of bacterial growthStrong
Potential carcinogenicityFormation of nitrosaminesModerate

Case Studies on this compound Supplementation

Several studies have investigated the effects of dietary this compound supplementation:

  • Exercise Performance : A study found that athletes who consumed beetroot juice (high in this compound) exhibited improved performance during high-intensity exercise compared to a placebo group .
  • Hypertension Management : A clinical trial demonstrated that daily intake of this compound-rich vegetables led to significant reductions in systolic blood pressure among hypertensive patients .

This compound in Plant Biology

In plants, this compound serves as a vital nutrient for growth and development:

  • Nutrient Uptake : Plants absorb this compound from the soil, which is then utilized for amino acid synthesis and protein production.
  • Regulation of Gene Expression : this compound influences gene expression related to nitrogen metabolism, impacting overall plant health and yield .

Table 2: this compound-Responsive Genes in Plants

Gene CategoryFunctionResponse Type
Nitrite ReductaseConverts nitrite to ammoniaUp-regulated
Ferredoxin-NADP ReductaseInvolved in photosynthesisDown-regulated
TransportersFacilitate this compound uptakeVariable response

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for ensuring reproducibility in nitrate leaching studies?

Reproducibility requires standardized protocols with appropriate controls (e.g., soluble this compound sources) and statistical robustness via randomized designs with sufficient replicates. Detailed documentation of soil type, irrigation practices, and environmental conditions is essential. Statistical methods like ANOVA and Tukey tests are recommended for comparing treatment means .

Q. What statistical approaches are recommended for analyzing this compound uptake kinetics in plant physiology studies?

Linear regression models correlate this compound concentration with uptake rates, while mixed-effects models account for nested variables (e.g., plant genotype). Non-linear models (e.g., Michaelis-Menten) require residual analysis validation. Use replicates (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address biological variability .

Q. How should researchers report this compound adsorption data in nanomaterial studies to enhance cross-study comparability?

Include equilibrium adsorption capacity (qₑ in mg/g), initial/final this compound concentrations (C₀, Cₑ), adsorbent mass (m), and solution volume (V). Normalize results to surface area or pore volume, and provide Langmuir/Freundlich isotherm parameters. Report kinetic models (pseudo-first/second order) with error margins (±SD) .

Q. What steps mitigate cytotoxicity interference in cell-based assays studying this compound toxicity?

Pre-screen this compound concentrations using MTT assays to establish non-cytotoxic ranges. Include viability controls and normalize data to endpoint-specific metrics (e.g., protein content). Transparently report raw data (e.g., uncropped Western blots with densitometry) to avoid misinterpretation .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound's dual role as a plant nutrient versus environmental pollutant?

Conduct meta-analyses stratified by study type (e.g., hydroponics vs. soil) and environmental context to isolate confounding variables. Integrate multi-omics data (e.g., transcriptomics of this compound assimilation pathways) with environmental monitoring to reconcile lab-field discrepancies .

Q. What methodologies are most effective for quantifying this compound reduction activity in microbial or electrocatalytic systems?

Use rotating disk electrodes with gas chromatography or isotopic tracing (¹⁵N-labeled this compound) to quantify denitrification products. Central Composite Design (CCD) optimizes variables like pH and catalyst loading, minimizing experimental runs while ensuring reliability .

Q. How can response surface methodology (RSM) improve the optimization of this compound removal in bioremediation studies?

RSM, particularly CCD, tests multiple variables (e.g., carbon source, pH) to identify optimal this compound degradation conditions. A 2^4 factorial design efficiently maps nutrient-microbial interactions. Software like Design Expert 12 aids model fitting and sensitivity analysis .

Q. How should researchers design experiments to evaluate this compound's impact on microalgal biomass production under mixotrophic conditions?

Use a factorial design varying this compound and phosphate concentrations (1× to 10× basal medium) with duplicate runs. Track parameters like lutein yield via HPLC and biomass density via optical density. Include glucose as a state variable in mathematical models to account for carbon-nitrate synergy .

Q. How can contradictory findings in electrocatalytic this compound reduction studies be resolved through material characterization?

Apply advanced techniques like in-situ XAS and TEM to clarify catalyst structure-activity relationships. Standardize product detection (e.g., N₂ vs. NH₃ quantification via GC-TCD) and report Faradaic efficiency. XPS can resolve conflicts in bimetallic alloy performance .

Q. What protocols ensure accurate detection of this compound-derived nitric oxide (NO) in aging-related research?

Use chemiluminescence assays or NO-specific electrochemical probes. Control for age-related declines in salivary this compound reductase activity by calibrating beetroot juice or sodium this compound doses to baseline salivary flow rates .

Properties

IUPAC Name

nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/NO3/c2-1(3)4/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBFGGVMKEFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84145-82-4 (Parent)
Record name Nitrate ion
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DSSTOX Substance ID

DTXSID5024217
Record name Nitrate
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Molecular Weight

62.005 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nitrate
Source Human Metabolome Database (HMDB)
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CAS No.

14797-55-8
Record name Nitrate
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Record name Nitrate ion
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Record name Nitrate
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Record name Nitrate
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Record name NITRATE ION
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Record name Nitrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A molybdate solution was prepared from 9.21 g of (NH4)6Mo7O24 4H2O dissolved in 50 mL of deionized water and 33 mL of concentrated ammonium hydroxide. This solution was stirred until all components were soluble. Then 12.5 g of 7G type silica gel was added to the molybdate solution and stirred to ensure homogeneity. This mixture was placed in the Microfluidizer reservoir and recirculation through the machine was started while the internal pressure was adjusted to 9,000 psi. Through Port B shown in FIG. 2 was added over 30 minutes a solution composed of 3.79 g Ni(NO3)2. 6H2O, 6.32 g, Co(NO3)2. 6H2O, 5.27 g Fe(NO3)2.b 9H2O, 2.11 g Bi(NO3)3.5H2O, 0.43 g H3PO4 (80%), and 0.04g KNO3 which had been built to a total volume of 50 mL with distilled water. The pH of the solution dropped until the final addition of the solution through Port A reached a final pH of 5. The temperature of the effluent which was recirculated through the instrument was maintained between 40°-46° C. by passing the effluent pipe through an ice water heat exchanger. The product mixture was filtered using Whatman type 1001070 filter paper affording 35.94 g. of solid product. The solid was calcined by slowly heating from 100° to 540° C. over 6 hours and held at 540° C. for 1 hour. The calcining procedure resulted in a 32% weight loss due to the decomposition of nitrate salts and the product was light brown. The X-Ray diffraction pattern of this material is illustrated in FIG. 7B. This material demonstrated 9 major reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that this diffraction pattern appeared to contain better defined reflections and fewer separate phase metal oxides as compared to the classically prepared sample shown in FIG. 7A and described below.
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(NH4)6Mo7O24
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9.21 g
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KNO3
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ice water
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Synthesis routes and methods II

Procedure details

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O=[N+]([O-])C1([N+](=O)[O-])C[NH2+]C1
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixed rare earth nitrate aqueous solution was prepared by dissolving 94.5 g of yttrium oxide and 5.5 g of europium oxide in 200 ml of a concentrated nitric acid followed by the addition of water to make up a volume of 3.3 liters. Separately, an aqueous ammoniacal oxalic acid solution was prepared by dissolving 240 g of oxalic acid dihydrate in 6.6 liters of water and adding 290 ml of a 28% ammonia water thereto. The mixed rare earth nitrate solution cooled to room temperature was added gradually to this oxalic acid solution under agitation at room temperature taking 20 minutes and agitation was further continued for additional 10 minutes. The pH value of the aqueous medium was 2.0. The precipitate thus formed was collected by filtration under suction and repeatedly washed with deionized water until no nitrate ions could be detected in the washing taking 1.5 hours as measured from the start of the precipitation reaction. The precipitate after washing was added to 8 liters of deionized water at 50° C. and dispersed therein by agitation and the dispersion was agitated for 4 hours at 60° C. The dispersion was filtered to collect the precipitate which was dried and calcined for 2 hours at 900° C. to give a powder of mixed rare earth oxide of yttrium and europium. This oxide powder was examined by the scanning electron microscopy to find that the particles mostly has a polyhedral configuration. The powder had a specific surface area of 6.8 m2 /g as determined by using an instrument Flow Souve 2300 (manufactured by Micromeritex Co.), an average particle diameter of 1.71 μm as determined by using a Fischer Subsieve Sizer Model 95 (manufactured by Fischer Co.) and a QD value of 0.20 calculated from a cumulative particle volume distribution curve prepared by using the histogram of the volume fractions of particles obtained by using a Coulter Model TA-II (manufactured by Coulter Electronics Co.) and shown in FIG. 1 of the accompanying drawing.
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